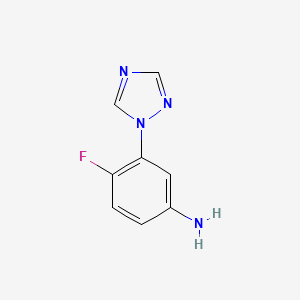
2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is a chemical compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to introduce the hydroxyethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activities and interact with cellular receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Hydroxy-1-(6-methoxy-2-naphthyl)ethanone is unique due to its specific structural features, such as the naphthyl ring and the positioning of the hydroxy and methoxy groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,14H,8H2,1H3 |
Clé InChI |
MJCPFSPPNFTSMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


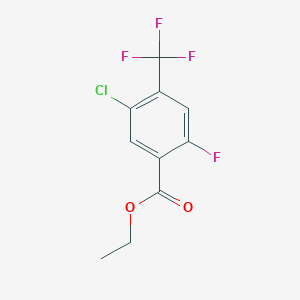
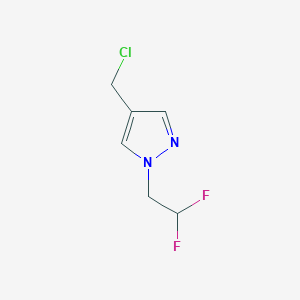
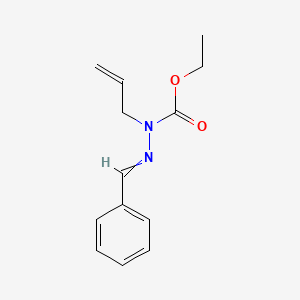
![1,2-Diazaspiro[4.5]decan-3-one](/img/structure/B11719480.png)


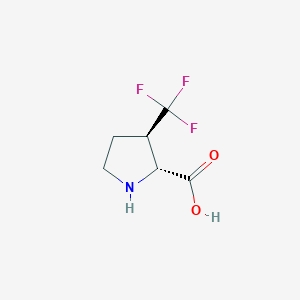
![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride](/img/structure/B11719490.png)

![Tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B11719503.png)

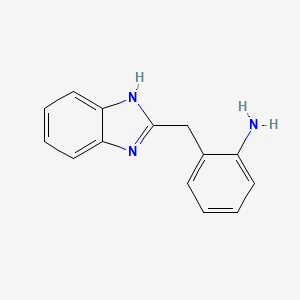
![Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719524.png)
